N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furyl Ring: The initial step involves the synthesis of the 2-furyl ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group is then introduced via a substitution reaction, often using a chlorinating agent such as thionyl chloride.
Formation of the Tetrazole Ring: The tetrazole ring is formed through a cycloaddition reaction involving an azide and a nitrile compound.
Allylation: The final step involves the allylation of the tetrazole ring, which can be achieved using allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azide derivatives.
Scientific Research Applications
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: It may inhibit certain enzymes, thereby affecting various metabolic pathways.
Gene Expression Modulation: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-allyl-N-{[5-(2-bromophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
- 2-allyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
- 2-allyl-N-{[5-(2-methylphenyl)-2-furyl]methyl}-2H-tetrazol-5-amine
Uniqueness
N-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYL}-2-(PROP-2-EN-1-YL)-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its overall efficacy in various applications.
Properties
Molecular Formula |
C15H14ClN5O |
---|---|
Molecular Weight |
315.76 g/mol |
IUPAC Name |
N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C15H14ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h2-8H,1,9-10H2,(H,17,19) |
InChI Key |
DSKOLMYULFFJBZ-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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